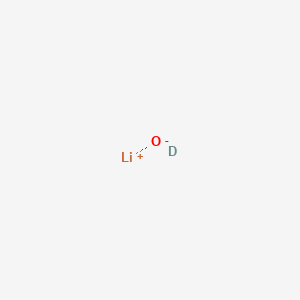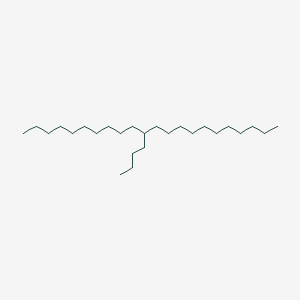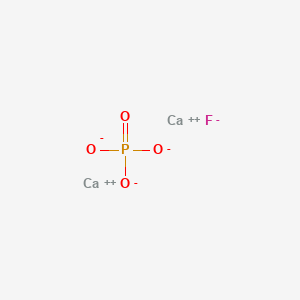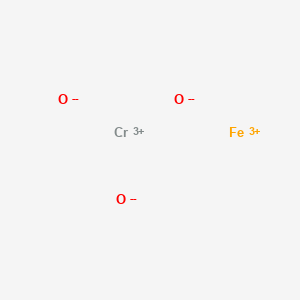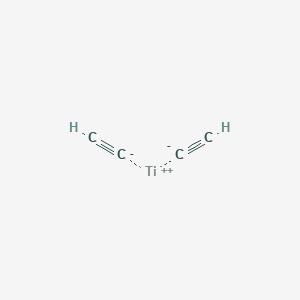
Titanium tetracarbide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium tetracarbide (TiC4) is a chemical compound that belongs to the family of carbides. It is a grey powder that is insoluble in water and has a high melting point of 3200°C. TiC4 is widely used in various scientific research applications due to its unique properties.
Mecanismo De Acción
Titanium tetracarbide works by forming a hard and wear-resistant coating on the surface of materials. The coating is formed by heating Titanium tetracarbide to high temperatures, which causes it to react with the surface of the material. The resulting coating is extremely hard and wear-resistant, which makes it ideal for use in cutting tools and aerospace components.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Titanium tetracarbide. However, studies have shown that Titanium tetracarbide is not toxic to humans or animals when ingested or inhaled in small amounts. However, exposure to high concentrations of Titanium tetracarbide can cause respiratory irritation and lung damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Titanium tetracarbide in lab experiments is its unique properties, which make it ideal for use in various scientific research applications. Titanium tetracarbide is extremely hard and wear-resistant, which makes it ideal for use in cutting tools and aerospace components. However, Titanium tetracarbide is also expensive and difficult to produce, which limits its use in some lab experiments.
Direcciones Futuras
There are several future directions for research on Titanium tetracarbide. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the development of new applications for Titanium tetracarbide, such as in the production of new materials with unique properties. Additionally, there is a need for more research on the biochemical and physiological effects of Titanium tetracarbide, particularly on the long-term effects of exposure to high concentrations of the compound.
Conclusion:
In conclusion, Titanium tetracarbide is a unique chemical compound that has various scientific research applications. It is widely used in the field of materials science, where it is used to produce hard and wear-resistant coatings for cutting tools, aerospace components, and automotive parts. Titanium tetracarbide is also used in the production of high-temperature ceramics and electronic components. While Titanium tetracarbide has several advantages for use in lab experiments, it is also expensive and difficult to produce. There is a need for more research on Titanium tetracarbide, particularly on the development of new synthesis methods and applications, and the long-term effects of exposure to high concentrations of the compound.
Métodos De Síntesis
The synthesis of Titanium tetracarbide is typically achieved by reacting titanium tetrachloride (TiCl4) with methane (CH4) in a high-temperature furnace. The reaction produces Titanium tetracarbide and hydrogen chloride (HCl) as a byproduct. The reaction can be represented as follows:
TiCl4 + 4CH4 → Titanium tetracarbide + 4HCl
Aplicaciones Científicas De Investigación
Titanium tetracarbide has various scientific research applications. It is widely used in the field of materials science, where it is used to produce hard and wear-resistant coatings for cutting tools, aerospace components, and automotive parts. Titanium tetracarbide is also used in the production of high-temperature ceramics, which are used in the aerospace industry. Additionally, Titanium tetracarbide is used in the production of electronic components, such as semiconductors and sensors.
Propiedades
Número CAS |
12547-96-5 |
|---|---|
Nombre del producto |
Titanium tetracarbide |
Fórmula molecular |
C4H2Ti |
Peso molecular |
97.93 g/mol |
Nombre IUPAC |
ethyne;titanium(2+) |
InChI |
InChI=1S/2C2H.Ti/c2*1-2;/h2*1H;/q2*-1;+2 |
Clave InChI |
OVFPXJIOOZWPHD-UHFFFAOYSA-N |
SMILES |
C#[C-].C#[C-].[Ti+2] |
SMILES canónico |
C#[C-].C#[C-].[Ti+2] |
Sinónimos |
Titanium tetracarbide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



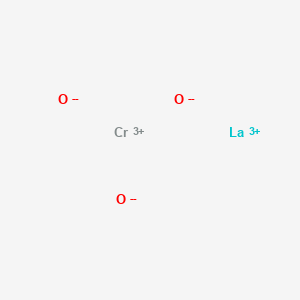
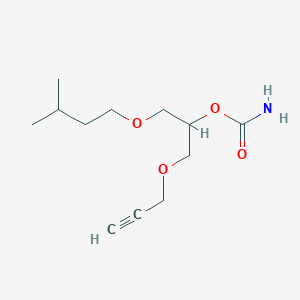
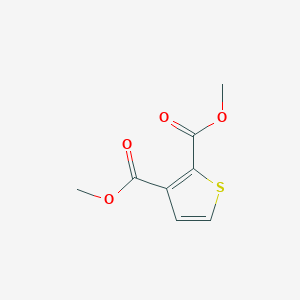
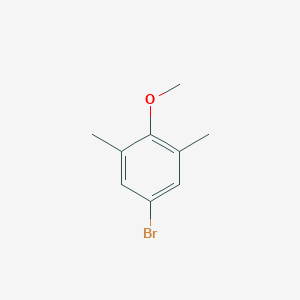
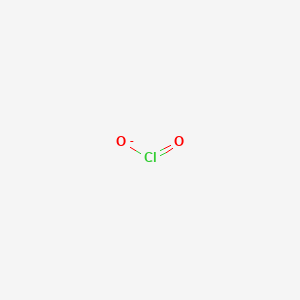
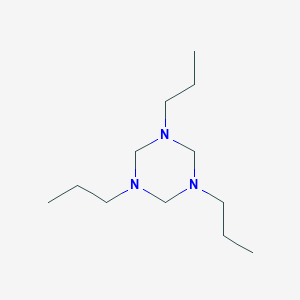
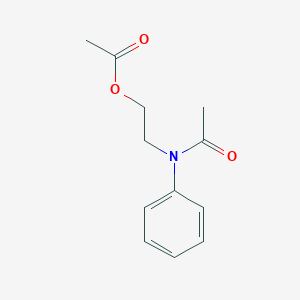
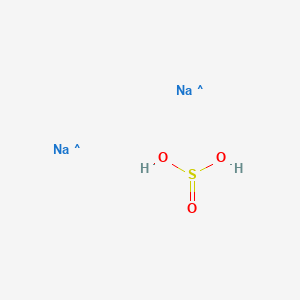

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
